molecular formula C10H11N3O3 B2447647 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1784352-82-4

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2447647
CAS No.: 1784352-82-4
M. Wt: 221.216
InChI Key: GSVJNANCEWHKGX-UHFFFAOYSA-N
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Description

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a sophisticated pyrazolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized for its potential as a privileged structure in the design of kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/29149844/]. The molecule's core structure, featuring a fused bicyclic system with hydrogen bond donor and acceptor motifs, allows it to compete with ATP for binding in the catalytic cleft of various protein kinases, which are critical targets in oncology and inflammatory diseases. Researchers value this compound as a key synthetic intermediate or a lead compound for further optimization. Its carboxylic acid functional group provides a versatile handle for synthetic modification, enabling medicinal chemists to create amide or ester derivatives to explore structure-activity relationships (SAR) and improve physicochemical properties. The specific substitution pattern, including the 3-oxo and 4-isopropyl groups, is likely investigated for its influence on target selectivity and binding affinity. Current research efforts focus on evaluating its efficacy and mechanism in cellular models of disease, making it a valuable tool for probing biological pathways and developing novel therapeutic agents.

Properties

IUPAC Name

3-oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-4(2)6-5(10(15)16)3-11-8-7(6)9(14)13-12-8/h3-4H,1-2H3,(H,15,16)(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVJNANCEWHKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NC=C1C(=O)O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory effects on tumor cell proliferation in vitro .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 (µM)Cell Line
31CDK20.36HeLa
32CDK91.8HCT116
ACOX-20.047A375

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has also been investigated. For example, specific compounds were found to inhibit the NF-kB signaling pathway, which is pivotal in inflammatory responses. These compounds exhibited IC50 values below 50 µM in cell-based assays targeting various inflammatory markers .

Table 2: Inhibition of Inflammatory Pathways by Pyrazolo Compounds

CompoundTargetIC50 (µM)
13iNF-kB/AP-1<50
16JNK3<50

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound functions as a competitive inhibitor of key kinases involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It modulates critical signaling pathways such as MAPK and NF-kB, thus influencing inflammatory responses and cancer progression.
  • Apoptosis Induction : Evidence suggests that certain derivatives induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects : A study conducted on various human tumor cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner.
  • Inflammation Model : In vivo models using carrageenan-induced paw edema showed significant reduction in inflammation when treated with the compound at doses of 10 mg/kg.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyrazolo-pyridine precursors with carbonyl-containing reagents. For example, analogous heterocyclic systems (e.g., pyridazine or pyrimidine derivatives) are synthesized via refluxing intermediates like succinic anhydride in solvents such as p-xylene for 5–7 hours, followed by recrystallization from ethanol . Key steps include protecting group strategies and regioselective functionalization of the pyrazolo-pyridine core.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities .
  • Melting point determination (e.g., 248–251°C for analogous compounds) to assess purity .

Q. What are the recommended handling and storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture, as carboxylic acid derivatives are prone to degradation.
  • Use personal protective equipment (PPE), including gloves and lab coats, during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to p-xylene .
  • Catalysts : Palladium on carbon or acid/base catalysts (e.g., K₂CO₃) can improve cyclization efficiency .
  • Temperature control : Gradual heating (e.g., 80–100°C) reduces side reactions during reflux .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions (pH, temperature).
  • Structural analogs : Test derivatives (e.g., 5-oxopyrrolidine-3-carboxylic acid analogs) to isolate pharmacophoric groups .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases) or receptors.
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .

Q. What analytical methods detect degradation products under accelerated stability testing?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions.
  • HPLC-DAD/UV : Monitor degradation peaks (e.g., loss of carboxylic acid moiety).
  • LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., pyrazolo-pyridine ring-opening products) .

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